Cas no 1225603-87-1 (1-(2-Methoxyethyl)-2-methylpiperazine)

1-(2-Methoxyethyl)-2-methylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxyethyl)-2-methylpiperazine
- AZB60387
- SB74997
- Z1266823391
- 1-(2-Methoxyethyl)-2-methylpiperazine
-
- MDL: MFCD16300980
- インチ: 1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3
- InChIKey: WGOQNROQRIISTQ-UHFFFAOYSA-N
- SMILES: O(C)CCN1CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- トポロジー分子極性表面積: 24.5
- XLogP3: -0.1
1-(2-Methoxyethyl)-2-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB423258-5 g |
1-(2-Methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 5g |
€947.00 | 2023-04-24 | ||
Enamine | EN300-70952-0.05g |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 95.0% | 0.05g |
$65.0 | 2025-03-12 | |
Enamine | EN300-70952-2.5g |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 95.0% | 2.5g |
$697.0 | 2025-03-12 | |
abcr | AB423258-10g |
1-(2-Methoxyethyl)-2-methylpiperazine; . |
1225603-87-1 | 10g |
€1330.40 | 2025-02-15 | ||
abcr | AB423258-1g |
1-(2-Methoxyethyl)-2-methylpiperazine; . |
1225603-87-1 | 1g |
€542.30 | 2025-02-15 | ||
abcr | AB423258-25g |
1-(2-Methoxyethyl)-2-methylpiperazine; . |
1225603-87-1 | 25g |
€1851.50 | 2025-02-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-1g |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 95% | 1g |
¥1614.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-100mg |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 95% | 100mg |
¥486.0 | 2024-04-25 | |
1PlusChem | 1P00JVRM-500mg |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 90% | 500mg |
$368.00 | 2023-12-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13633-250mg |
1-(2-methoxyethyl)-2-methylpiperazine |
1225603-87-1 | 95% | 250mg |
¥648.0 | 2024-04-25 |
1-(2-Methoxyethyl)-2-methylpiperazine 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
1-(2-Methoxyethyl)-2-methylpiperazineに関する追加情報
Recent Advances in the Study of 1-(2-Methoxyethyl)-2-methylpiperazine (CAS: 1225603-87-1) in Chemical Biology and Pharmaceutical Research
The compound 1-(2-Methoxyethyl)-2-methylpiperazine (CAS: 1225603-87-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic amine, characterized by a piperazine core substituted with a methoxyethyl and a methyl group, has been explored for its role in drug design, particularly as a building block for bioactive molecules. Recent studies have highlighted its utility in the synthesis of novel compounds targeting various diseases, including neurological disorders and cancer.
One of the key areas of research involving 1-(2-Methoxyethyl)-2-methylpiperazine is its incorporation into small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing inhibitors of protein kinases involved in cancer cell proliferation. The study reported that derivatives of this compound exhibited potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range. These findings suggest that 1-(2-Methoxyethyl)-2-methylpiperazine could serve as a valuable template for designing next-generation kinase inhibitors.
In addition to its applications in oncology, recent research has explored the compound's potential in central nervous system (CNS) drug development. A preclinical study published in Neuropharmacology in early 2024 investigated the compound's ability to modulate neurotransmitter receptors, particularly those associated with anxiety and depression. The results indicated that certain analogs of 1-(2-Methoxyethyl)-2-methylpiperazine exhibited selective binding to serotonin and dopamine receptors, paving the way for further optimization as potential psychotropic agents.
The synthetic versatility of 1-(2-Methoxyethyl)-2-methylpiperazine has also been a focus of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed an efficient, scalable synthesis route for this compound, addressing previous challenges related to yield and purity. The authors reported a novel catalytic method that achieved >90% yield with high enantiomeric purity, which is critical for pharmaceutical applications. This advancement is expected to facilitate broader adoption of the compound in medicinal chemistry campaigns.
From a safety and pharmacokinetic perspective, recent in vitro and in vivo studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Methoxyethyl)-2-methylpiperazine derivatives. Data presented at the 2024 American Chemical Society National Meeting revealed that these compounds generally exhibit favorable metabolic stability and blood-brain barrier penetration, making them particularly suitable for CNS-targeted therapies. However, some structural modifications may be required to optimize their pharmacokinetic profiles for specific therapeutic indications.
Looking ahead, researchers are exploring the potential of 1-(2-Methoxyethyl)-2-methylpiperazine in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results from ongoing studies suggest that its structural features may be amenable to incorporation into PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. As the field of chemical biology continues to evolve, this compound is likely to remain a valuable tool for drug discovery and development across multiple therapeutic areas.
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